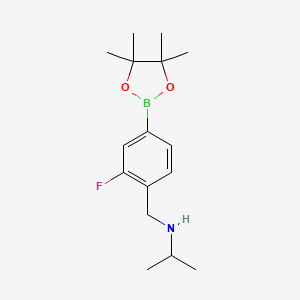

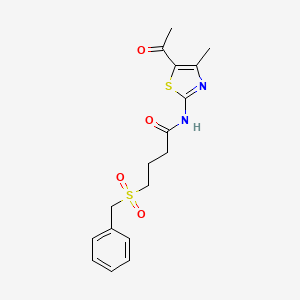

4-(Isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a type of boronic acid pinacol ester . Boronic acid pinacol esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Chemical Reactions Analysis

Boronic acid pinacol esters are known to participate in various chemical reactions. For example, they have been used in the Suzuki–Miyaura coupling of various aryl iodides . They have also been involved in catalytic protodeboronation, a process that involves the removal of the boron moiety .Mecanismo De Acción

Target of Action

Boronic esters, such as this compound, are generally known to be valuable building blocks in organic synthesis .

Mode of Action

The compound, being a boronic ester, undergoes protodeboronation . Protodeboronation is a process where the boron moiety is removed from the molecule. . The protodeboronation process is a radical approach, which means it involves the movement of single electrons.

Biochemical Pathways

The protodeboronation process can be paired with a matteson–ch2–homologation, allowing for formal anti-markovnikov alkene hydromethylation . This is a valuable transformation in organic synthesis.

Pharmacokinetics

It’s important to note that phenylboronic pinacol esters are susceptible to hydrolysis, especially at physiological ph . This could impact the bioavailability of the compound, as it could be rapidly metabolized in the body.

Result of Action

The protodeboronation process and subsequent transformations can lead to the creation of new compounds with potential biological activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level strongly influences the rate of hydrolysis of phenylboronic pinacol esters . At physiological pH, the rate of reaction is considerably accelerated . Therefore, the environment within the body can significantly impact the stability and action of this compound.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-(Isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester is its high potency and selectivity for 15-lipoxygenases, making it a useful tool for studying the role of these enzymes in various disease models. However, one limitation is that it may not be effective in all types of inflammatory diseases, as there are other pathways involved in the production of inflammatory mediators.

Direcciones Futuras

Further research is needed to fully understand the potential of 4-(Isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester as a therapeutic agent. One future direction could be to investigate its efficacy in various disease models, as well as its potential for combination therapy with other anti-inflammatory agents. Additionally, further optimization of the synthesis method could lead to improved yields and purity of the compound.

Métodos De Síntesis

The synthesis of 4-(Isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester involves the reaction of 4-(bromomethyl)-3-fluorophenylboronic acid with pinacol and subsequent treatment with isopropylamine. This method has been optimized to yield high purity and high yields of the desired product.

Aplicaciones Científicas De Investigación

4-(Isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester has been studied extensively for its potential as a therapeutic agent. It has been shown to inhibit the activity of a specific class of enzymes called 15-lipoxygenases, which are involved in the production of inflammatory mediators. This makes this compound a promising candidate for the treatment of various inflammatory diseases, such as asthma, arthritis, and inflammatory bowel disease.

Safety and Hazards

While specific safety and hazard information for “4-(Isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester” is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation .

Propiedades

IUPAC Name |

N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BFNO2/c1-11(2)19-10-12-7-8-13(9-14(12)18)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXKIBFCXNXZKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC(C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785152.png)

![3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2785156.png)

![3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2785157.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2785158.png)

![Hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate](/img/structure/B2785167.png)

![N-{(E)-2-(2-furyl)-1-[(methylamino)carbonyl]-1-ethenyl}benzamide](/img/structure/B2785168.png)

![N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2785169.png)

![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-3-carboxylic acid](/img/structure/B2785170.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2785172.png)